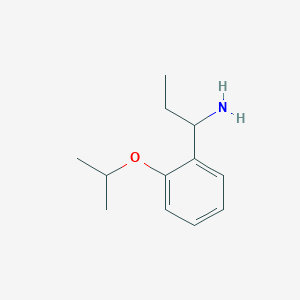
1-(2-Isopropoxyphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isopropoxyphenyl)propan-1-amine is a biochemical used for proteomics research . It has a molecular formula of C12H19NO and a molecular weight of 193.29 .
Synthesis Analysis
The synthesis of this compound and similar compounds can be achieved through transaminase-mediated methods . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
The chemical reactions involving this compound are typically catalyzed by transaminases . These enzymes offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Aplicaciones Científicas De Investigación
Applications in Metabolomics and Disease Risk Assessment
Metabolomics and Diabetes Risk Prediction 1-(2-Isopropoxyphenyl)propan-1-amine, as part of the broader class of amines, contributes to the field of metabolomics. Wang et al. (2011) explored the predictive capacity of metabolite profiles, including amines, for diabetes onset. They discovered that specific amino acids and amines in blood samples could forecast diabetes development, emphasizing the potential of these compounds in early disease detection and intervention strategies (Wang et al., 2011).
Carcinogenic Risk and Genetic Associations In the realm of cancer research, compounds related to this compound are studied for their genotoxic potential and association with cancer risk. Ozawa et al. (2002) investigated the genotypic interaction of enzymes responsible for activating carcinogenic aromatic amines, shedding light on the genetic susceptibility to urothelial cancers. Their research emphasizes the importance of understanding individual genetic variations in assessing cancer risk from exposure to aromatic amines (Ozawa et al., 2002).
Understanding Parkinsonism The compound has relevance in neurodegenerative disease research, particularly in studies investigating the etiology of conditions like Parkinsonism. Davis et al. (1979) discussed how exposure to a compound similar in structure to this compound resulted in persistent parkinsonism, highlighting the neurotoxic potential of certain amines and their role in motor function impairment (Davis et al., 1979).
Environmental and Occupational Health
Pesticide Exposure and Health Impact this compound is structurally related to compounds used in pesticides. Whyatt et al. (2002) assessed the exposure to 2-isopropoxyphenol, a metabolite of propoxur, a pesticide, in urban environments. Their study highlighted the pervasive nature of pesticide exposure and its potential health implications, especially during vulnerable stages such as pregnancy (Whyatt et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-propan-2-yloxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-11(13)10-7-5-6-8-12(10)14-9(2)3/h5-9,11H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHVEYUDDDARPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

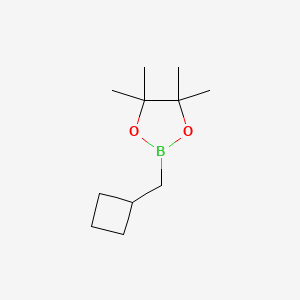
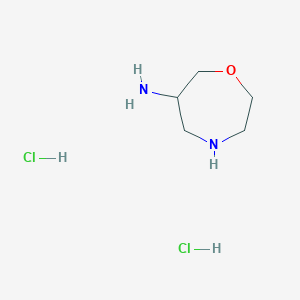
![5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol](/img/structure/B2651816.png)
![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)
![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)
![6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2651821.png)
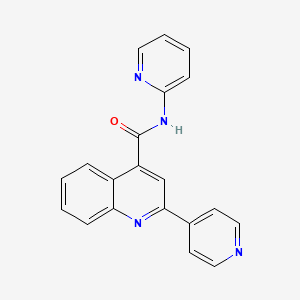
![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2651824.png)
![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)
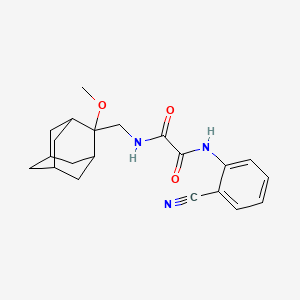
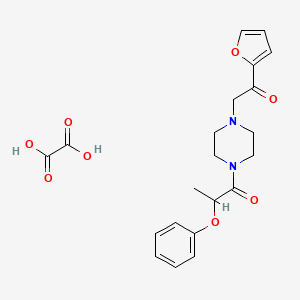
![4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2651828.png)
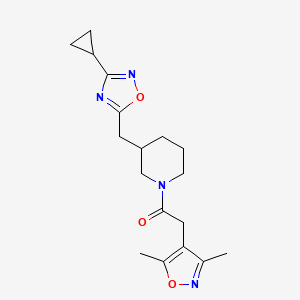
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2651833.png)